Morpholine, 4-[1,1'-biphenyl]-4-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[1,1’-biphenyl]-4-yl- is an organic compound that features a morpholine ring substituted with a biphenyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and biphenyl, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including Morpholine, 4-[1,1’-biphenyl]-4-yl-, typically involves the reaction of morpholine with biphenyl derivatives under specific conditions. One common method involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials . These compounds undergo cyclization reactions to form the morpholine ring, followed by substitution reactions to introduce the biphenyl group.
Industrial Production Methods
Industrial production of morpholine derivatives often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions typical of secondary amines. These include:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution typically requires catalysts like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Morpholine, 4-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Morpholine, 4-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Piperidine: Similar to morpholine but lacks the ether oxygen.
Pyrrolidine: A five-membered ring analog of morpholine.
Thiomorpholine: Contains a sulfur atom instead of oxygen in the ring.
Uniqueness
Morpholine, 4-[1,1’-biphenyl]-4-yl- is unique due to the presence of both the morpholine ring and the biphenyl group. This combination imparts distinct chemical and physical properties, making it more versatile compared to its analogs .
Properties
CAS No. |
169963-54-6 |
---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-(4-phenylphenyl)morpholine |
InChI |
InChI=1S/C16H17NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-9H,10-13H2 |
InChI Key |
OOQKNFIEEJFVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.